molecular formula C24H23NO4S B11117549 Ethyl 2-(oxolan-2-ylcarbonylamino)-4-(4-phenylphenyl)thiophene-3-carboxylate

Ethyl 2-(oxolan-2-ylcarbonylamino)-4-(4-phenylphenyl)thiophene-3-carboxylate

Cat. No.: B11117549
M. Wt: 421.5 g/mol
InChI Key: MPNHWOUULXYWCX-UHFFFAOYSA-N
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Description

Ethyl 2-(oxolan-2-ylcarbonylamino)-4-(4-phenylphenyl)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their aromatic properties and are widely used in various fields, including pharmaceuticals, materials science, and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(oxolan-2-ylcarbonylamino)-4-(4-phenylphenyl)thiophene-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the thiophene core, followed by the introduction of the oxolan-2-ylcarbonylamino and phenylphenyl groups. Common reagents and catalysts used in these reactions include:

    Thiophene synthesis: Using sulfur and acetylene derivatives.

    Oxolan-2-ylcarbonylamino group introduction: Using oxalyl chloride and amines.

    Phenylphenyl group introduction: Using Grignard reagents or Suzuki coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(oxolan-2-ylcarbonylamino)-4-(4-phenylphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Using nucleophiles or electrophiles to replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors.

Mechanism of Action

The mechanism of action of Ethyl 2-(oxolan-2-ylcarbonylamino)-4-(4-phenylphenyl)thiophene-3-carboxylate would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating specific pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds with similar thiophene cores but different substituents.

    Phenyl-substituted compounds: Compounds with phenyl groups attached to different cores.

Uniqueness

Ethyl 2-(oxolan-2-ylcarbonylamino)-4-(4-phenylphenyl)thiophene-3-carboxylate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C24H23NO4S

Molecular Weight

421.5 g/mol

IUPAC Name

ethyl 2-(oxolane-2-carbonylamino)-4-(4-phenylphenyl)thiophene-3-carboxylate

InChI

InChI=1S/C24H23NO4S/c1-2-28-24(27)21-19(15-30-23(21)25-22(26)20-9-6-14-29-20)18-12-10-17(11-13-18)16-7-4-3-5-8-16/h3-5,7-8,10-13,15,20H,2,6,9,14H2,1H3,(H,25,26)

InChI Key

MPNHWOUULXYWCX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3)NC(=O)C4CCCO4

Origin of Product

United States

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